molecular formula C14H16N2O3 B2604169 N-(2-methoxyethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 852368-68-4

N-(2-methoxyethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2604169
CAS No.: 852368-68-4
M. Wt: 260.293
InChI Key: UALOWARIRQETDI-UHFFFAOYSA-N
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Description

N-(2-Methoxyethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is an acetamide derivative featuring a 2-methylindole core linked to a 2-oxoacetamide scaffold with an N-(2-methoxyethyl) substituent. The indole moiety is a privileged structure in medicinal chemistry, known for its role in modulating biological activity through interactions with enzymes and receptors .

Properties

IUPAC Name

N-(2-methoxyethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-9-12(10-5-3-4-6-11(10)16-9)13(17)14(18)15-7-8-19-2/h3-6,16H,7-8H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UALOWARIRQETDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylindole and 2-methoxyethylamine.

    Reaction Steps:

    Reaction Conditions: The reactions are usually carried out in an inert atmosphere, such as nitrogen, and may require catalysts or specific solvents to achieve optimal yields.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and consistency of the final product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The indole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitro compounds under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Therapeutic Applications

1.1 Anticancer Activity

Research has indicated that compounds similar to N-(2-methoxyethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide exhibit significant anticancer properties. For instance, studies have shown that indole derivatives can inhibit tumor growth in various cancer models. A notable case study involved an indole-based compound demonstrating substantial tumor growth inhibition in a mouse xenograft model of head and neck cancer, suggesting a potential application in oncology .

1.2 Antimicrobial Properties

The indole structure is known for its antimicrobial activity. Compounds with similar frameworks have been reported to possess antibacterial and antifungal properties. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival.

1.3 Neurological Applications

Indole derivatives are also being investigated for their neuroprotective effects. Research suggests that these compounds may modulate neurotransmitter systems, potentially offering therapeutic avenues for conditions such as depression and anxiety disorders. For example, certain indole derivatives have shown promise in preclinical models of neurodegenerative diseases, indicating their potential role in neuropharmacology .

Data Tables and Case Studies

The following tables summarize key findings related to the applications of this compound:

Application Area Mechanism Case Study Reference
AnticancerInhibition of tumor growth
AntimicrobialDisruption of cell membranes
NeurologicalModulation of neurotransmitters

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(2-methoxyethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide with structurally related indole-3-yl-2-oxoacetamide derivatives, focusing on substituent effects, synthetic yields, and biological activities.

Structural Modifications and Substituent Effects

Compound Name N-Substituent Indole Modification Key Properties/Effects Reference
This compound 2-Methoxyethyl 2-Methyl Enhanced solubility due to methoxy group; moderate steric bulk.
N-Benzyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide Benzyl 2-Methyl Increased hydrophobicity; potential for π-π interactions with aromatic targets.
N-(4-Methoxybenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide 4-Methoxybenzyl Unsubstituted Methoxy group improves solubility; benzyl group may enhance target binding via hydrophobic interactions.
2-(2-Adamantane-3H-indol-3-yl)-N-(2-methoxyphenyl)-2-oxoacetamide (5h) 2-Methoxyphenyl 2-Adamantane Adamantane adds bulk and rigidity, enhancing binding to hydrophobic pockets (e.g., tubulin); high yield (91.5%).
2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl acetamide (D-24851) Pyridin-4-yl 1-(4-Chlorobenzyl) Potent tubulin inhibitor; chloro and pyridyl groups contribute to electronic effects and target specificity.
N-(3,4-Dimethoxyphenethyl)-2-(1H-indol-3-yl)-2-oxoacetamide 3,4-Dimethoxyphenethyl Unsubstituted Dual methoxy groups enhance solubility and electron donation; phenethyl chain provides conformational flexibility.

Key Differences and Trends

  • Solubility : Methoxy-containing substituents (e.g., 2-methoxyethyl, 4-methoxybenzyl) improve aqueous solubility compared to adamantane or benzyl groups .
  • Target Engagement : Bulky groups (adamantane, benzyl) enhance hydrophobic binding, while electron-withdrawing groups (e.g., Cl in D-24851) modulate electronic interactions .
  • Synthetic Accessibility : Adamantane derivatives require multi-step synthesis but achieve high yields, whereas simpler N-alkyl/aryl analogs are more straightforward .

Biological Activity

N-(2-methoxyethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, a compound belonging to the indole family, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound's molecular formula is C13H16N2O3C_{13}H_{16}N_{2}O_{3} with a molecular weight of 246.28 g/mol. Its structure features an indole moiety, which is known for various biological activities.

PropertyValue
Molecular FormulaC13H16N2O3C_{13}H_{16}N_{2}O_{3}
Molecular Weight246.28 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of indole compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines . The mechanism is believed to involve the modulation of signaling pathways associated with cell survival and death.

Anti-inflammatory Effects

In addition to its anticancer potential, this compound has shown anti-inflammatory activity. A study highlighted that indole derivatives can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in cellular models . This property may be beneficial in treating inflammatory diseases.

Neuroprotective Effects

The neuroprotective effects of this compound have also been investigated. Evidence suggests that it may protect neuronal cells from oxidative stress, which is a contributing factor in neurodegenerative diseases . The compound's ability to cross the blood-brain barrier enhances its therapeutic potential in neurological disorders.

Case Studies

  • Cancer Cell Lines : In vitro studies using human breast cancer (MCF-7) and lung cancer (A549) cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent activity against these cells.
  • Inflammatory Models : In animal models of arthritis, administration of the compound led to a significant reduction in joint swelling and pain scores compared to control groups, suggesting its efficacy in managing inflammatory conditions.

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The compound interferes with cell cycle progression, leading to apoptosis.
  • Modulation of Cytokine Release : It reduces the expression of inflammatory mediators such as TNF-alpha and IL-6.
  • Antioxidant Activity : By scavenging free radicals, it mitigates oxidative stress within cells.

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for N-(2-methoxyethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide?

  • Key Steps :

  • Acylation : React 2-methylindole with oxalyl chloride to form the 2-oxoacetamide core .
  • N-Alkylation : Introduce the methoxyethyl group via alkylation using 2-methoxyethyl chloride in the presence of a base (e.g., K₂CO₃) .
    • Optimization : Use polar aprotic solvents (e.g., DMF) to enhance reactivity and reduce side reactions. Monitor reaction progress via TLC or HPLC .

Q. How is the compound characterized to confirm structural integrity?

  • Spectroscopic Techniques :

  • NMR : ¹H/¹³C NMR to verify substitution patterns (e.g., methoxyethyl protons at δ ~3.4–3.6 ppm, indole NH at δ ~10–12 ppm) .
  • Mass Spectrometry : Confirm molecular weight (C₁₅H₁₈N₂O₃, MW 298.32 g/mol) via ESI-MS .
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹) .

Q. What preliminary biological assays are recommended for screening activity?

  • In Vitro Assays :

  • Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) .
  • Anti-inflammatory Activity : COX-2 inhibition assay .
    • Dosage : Test concentrations ranging from 1–100 μM, with DMSO as a vehicle control .

Advanced Research Questions

Q. How can synthetic yield and purity be improved for industrial-scale feasibility?

  • Process Optimization :

  • Continuous Flow Reactors : Enhance reaction efficiency and reduce batch variability .
  • Purification : Use preparative HPLC with C18 columns and gradient elution (MeCN/H₂O) .
    • Catalyst Screening : Test Pd/C or CuI for selective alkylation to minimize by-products .

Q. How to resolve contradictions in reported biological activity data?

  • Case Study : Discrepancies in IC₅₀ values for DNA intercalation.

  • Methodological Adjustments :
  • Standardize assay conditions (e.g., buffer pH, incubation time) .
  • Use fluorescence-based assays (e.g., ethidium bromide displacement) for direct binding quantification .
    • Comparative SAR : Analyze analogs (e.g., N-benzyl or N-cyclopropyl derivatives) to isolate methoxyethyl-specific effects .

Q. What computational strategies predict target binding modes?

  • Molecular Docking :

  • Software : AutoDock Vina or Schrödinger Maestro.
  • Targets : DNA topoisomerase II (PDB: 1ZXM) or COX-2 (PDB: 5KIR) .
    • MD Simulations : Validate stability of ligand-receptor complexes over 100 ns trajectories .

Q. How does the methoxyethyl group influence pharmacokinetics?

  • ADME Studies :

  • Solubility : LogP ~1.8 (predicted via ChemDraw), suggesting moderate hydrophilicity .
  • Metabolic Stability : Incubate with liver microsomes; monitor demethylation via LC-MS .
    • Comparative Analysis : Replace methoxyethyl with hydroxyethyl to assess metabolic resistance .

Key Challenges & Future Directions

  • Synthetic Scalability : Optimize solvent-free or green chemistry approaches .
  • Target Identification : Use CRISPR-Cas9 screening to identify novel biological targets .
  • Toxicity Profiling : Conduct in vivo studies to evaluate hepatotoxicity and neurotoxicity .

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